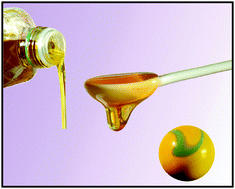Glass transition and phase state of organic compounds: dependency on molecular properties and implications for secondary organic aerosols in the atmosphere
Physical Chemistry Chemical Physics Pub Date: 2011-10-12 DOI: 10.1039/C1CP22617G
Abstract
Recently, it has been proposed that organic aerosol particles in the atmosphere can exist in an amorphous semi-solid or solid (i.e. glassy) state. In this perspective, we analyse and discuss the formation and properties of amorphous semi-solids and glasses from organic liquids. Based on a systematic survey of a wide range of organic compounds, we present estimates for the glass forming properties of atmospheric secondary organic aerosol (SOA). In particular we investigate the dependence of the glass transition temperature Tg upon various molecular properties such as the compounds' melting temperature, their molar mass, and their atomic oxygen-to-carbon ratios (O : C ratios). Also the effects of

Recommended Literature
- [1] Spectroscopic evidence for hydration and dehydration of lipid bilayers upon interaction with metal ions: a new physical insight†
- [2] Immunoactivity of self-assembled antibodies investigated by atomic force microscopy†
- [3] Inside front cover
- [4] Inside front cover
- [5] Chiral 5-phenylpyrimidine liquid crystals with ‘de Vries-like’ properties: dependence of electroclinic effect and ferroelectric properties on carbosilane nanosegregation†
- [6] Simple and high-yield preparation of carbon-black-supported ∼1 nm platinum nanoclusters and their oxygen reduction reactivity†
- [7] Novel imino diacetamide styrene divinyl benzene resin for separation of 99molybdenum from irradiated uranium–aluminium alloy
- [8] Phase engineered gallium ferrite: a promising narrow bandgap, room-temperature ferroelectric†
- [9] Contents list
- [10] Protonation induced shifting of electron-accepting centers in intramolecular charge transfer chromophores: a theoretical study†










